molecular formula C25H28BrNO2 B149485 1-Pyrenebutyrylcholine CAS No. 57440-79-6

1-Pyrenebutyrylcholine

Cat. No.: B149485
CAS No.: 57440-79-6
M. Wt: 454.4 g/mol
InChI Key: HUYVZSJAWYAJHE-UHFFFAOYSA-M
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Description

1-Pyrenebutyrylcholine is a fluorescent probe used extensively in the study of the cholinergic system. This compound is particularly valuable for its ability to visualize synapses and acetylcholine receptor sites through fluorescence microscopy. It has been studied for its nondepolarizing, reversible blocking action at the neuromuscular junction, making it a significant tool in neurobiology and biophysics .

Mechanism of Action

At micromolar concentrations, 1-Pyrenebutyrylcholine was found to exert a nondepolarizing, reversible blocking action at the neuromuscular junction of the frog . The same cholinolytic effect was observed in hypersensitive denervated muscles .

Preparation Methods

The synthesis of 1-Pyrenebutyrylcholine involves several steps:

Chemical Reactions Analysis

1-Pyrenebutyrylcholine undergoes various chemical reactions, primarily involving its fluorescent properties:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Pyrenebutyrylcholine is unique due to its specific application as a fluorescent probe for the cholinergic system. Similar compounds include:

These comparisons highlight the specificity and utility of this compound in neurobiological research.

Properties

IUPAC Name

trimethyl-[2-(4-pyren-1-ylbutanoyloxy)ethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28NO2.BrH/c1-26(2,3)16-17-28-23(27)9-5-6-18-10-11-21-13-12-19-7-4-8-20-14-15-22(18)25(21)24(19)20;/h4,7-8,10-15H,5-6,9,16-17H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYVZSJAWYAJHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972920
Record name N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57440-79-6
Record name 1-Pyrenebutyrylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057440796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N-Trimethyl-2-{[4-(pyren-1-yl)butanoyl]oxy}ethan-1-aminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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